2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile
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Overview
Description
2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile is a complex organic compound featuring a unique combination of functional groups, including an oxadiazole ring, a pyridinone moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-methyl-1,2,4-oxadiazole ring, which can be synthesized from amidoximes and carboxylic acids under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials. Additionally, the development of greener synthesis methods, such as using water as a solvent or employing catalytic processes, would be beneficial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, 2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The oxadiazole ring is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or fluorescent dyes. Its structural features make it suitable for applications in optoelectronics and sensor technologies.
Mechanism of Action
The mechanism of action of 2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with protein active sites. Additionally, the nitrile group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzamide
- 2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzoic acid
Uniqueness
Compared to similar compounds, 2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile stands out due to the presence of the nitrile group, which can participate in unique chemical reactions and interactions
Properties
IUPAC Name |
2-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-11-18-16(22-19-11)14-6-7-15(21)20(10-14)9-13-5-3-2-4-12(13)8-17/h2-7,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHVKMSMSRSNKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(C(=O)C=C2)CC3=CC=CC=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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